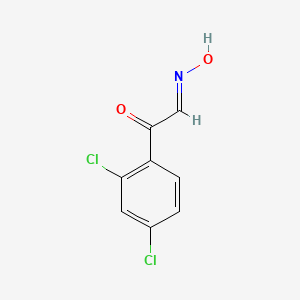

(2,4-dichlorophenyl)(oxo)acetaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds akin to (2,4-dichlorophenyl)(oxo)acetaldehyde oxime involves converting oximes to carbonyl compounds under specific conditions. For instance, oximes have been converted to their corresponding aldehydes and ketones using 2-nitro-4,5-dichloropyridazin-3(2H)-one under microwave-irradiated conditions, showcasing a method that is neutral, mild, and eco-friendly (Kim et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to (2,4-dichlorophenyl)(oxo)acetaldehyde oxime, such as acetaldehyde, can be analyzed through reactions under certain conditions, indicating significant effects on product formation (Soong et al., 1995). This provides insights into the structural dynamics and stability of the compound.

Chemical Reactions and Properties

Chemical reactions involving oximes, including their conversion and oxidative addition, reveal intricate details about their chemical properties. For example, acetone oxime reacts with certain clusters to give bridging oximato clusters, resulting from oxidative addition with O-H bond cleavage, indicating a complex chemical behavior that underscores the reactivity of oximes in various chemical environments (Deeming et al., 1990).

Physical Properties Analysis

The physical properties of (2,4-dichlorophenyl)(oxo)acetaldehyde oxime, although not directly reported in available literature, can be inferred from studies on similar compounds. These properties are crucial for understanding the compound's behavior in different physical contexts, such as its boiling point, melting point, and solubility in various solvents.

Chemical Properties Analysis

The chemical properties of oxime compounds, including (2,4-dichlorophenyl)(oxo)acetaldehyde oxime, are characterized by their reactivity towards other chemical agents. This includes their role in synthesizing cyclic acetals and their reactions under basic conditions, offering a glimpse into the versatility and wide-ranging applications of these compounds in chemical synthesis and industry (Barbasiewicz & Mąkosza, 2006).

Aplicaciones Científicas De Investigación

Biomass Conversion

A study by Wegenhart and Abu‐Omar (2010) discusses a solvent-free method for making dioxolane and dioxane from biomass-derived glycerol and furfural, catalyzed by an oxorhenium(V) oxazoline complex. This method's efficiency in condensing diols and aldehydes underlines the potential of such catalysts in biomass conversion, pointing towards sustainable chemical synthesis routes using renewable resources (Wegenhart & Abu‐Omar, 2010).

Photocatalytic Oxidation

Research by Arai et al. (2008) demonstrates the complete oxidation of acetaldehyde to CO2 over a Pd/WO(3) photocatalyst under both fluorescent and visible light. This indicates the potential application of such photocatalysts in air purification and environmental remediation, showcasing the compound's role in degrading volatile organic compounds (Arai et al., 2008).

Electrochemical Reactivity

Pierożyński and Conway (2002) explored the electrochemical reactivity of small aliphatic oximes on platinum surfaces, revealing insights into the adsorption and reduction behaviors of these compounds. Such studies are crucial for understanding electrochemical processes and designing more efficient electrocatalysts for applications in energy conversion and storage (Pierożyński & Conway, 2002).

Conversion to Carbonyl Compounds

Kim et al. (2010) highlighted a method for converting oximes to their corresponding aldehydes and ketones using 2-nitro-4,5-dichloropyridazin-3(2H)-one under microwave irradiation. This process is noted for its mild and eco-friendly conditions, offering a versatile approach in organic synthesis for generating carbonyl compounds from oximes (Kim et al., 2010).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2E)-1-(2,4-dichlorophenyl)-2-hydroxyiminoethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO2/c9-5-1-2-6(7(10)3-5)8(12)4-11-13/h1-4,13H/b11-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMDFQFZPLWFBE-NYYWCZLTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(2,4-Dichlorophenyl)-2-(N-hydroxyimino)ethan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride](/img/structure/B5539652.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5539655.png)

![2-(3-methoxypropyl)-8-(3-thienylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5539663.png)

![6-[(2-chlorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5539686.png)

![(3S)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5539722.png)